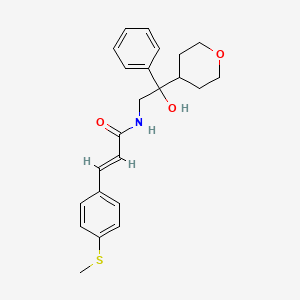

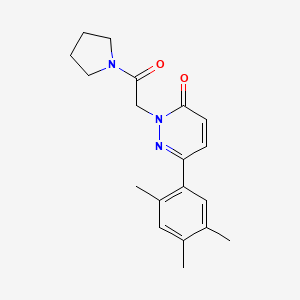

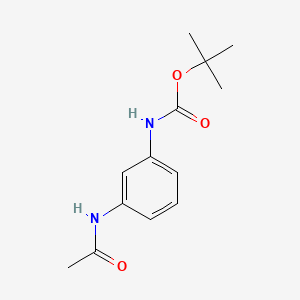

![molecular formula C26H23ClN4O3S B2360515 (Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide CAS No. 721894-19-5](/img/structure/B2360515.png)

(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organic Electronics

EN300-26606806: could be used in the development of organic electronics due to its potential for solid-state emission. Organic radicals with stable luminescence are sought after for their applications in information storage and electronic devices . The stability and emission properties of such compounds make them suitable for creating more efficient organic light-emitting diodes (OLEDs) and other optoelectronic components.

Molecular Magnetism

The radical properties of EN300-26606806 may be harnessed for molecular magnetism. Stable organic radicals are promising materials for developing molecular magnetic systems, which have applications in quantum computing and spintronics .

Biological Probes

Due to its unique emission characteristics, EN300-26606806 could serve as a biological probe. It can be used to track and analyze biological processes, providing insights into cellular functions and aiding in the development of new diagnostic methods .

Photodynamic Therapy

The photoactivation properties of compounds similar to EN300-26606806 suggest potential use in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells .

Information Storage

The stable radical generation of EN300-26606806 could be applied to information storage technologies. Its ability to maintain stability under photoexcitation makes it a candidate for developing new data storage solutions that require less power and have higher durability .

Luminescent Materials

EN300-26606806: might be used to create new luminescent materials with applications in safety, signaling, and decorative lighting. The unusual solid-state emission and persistent stability under ambient conditions make it an attractive option for these applications .

properties

IUPAC Name |

(Z)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O3S/c27-21-8-10-22(11-9-21)30-35(33,34)23-12-13-25(31-14-4-5-15-31)24(17-23)29-26(32)20(18-28)16-19-6-2-1-3-7-19/h1-3,6-13,16-17,30H,4-5,14-15H2,(H,29,32)/b20-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGAVVLNDGNPHF-SILNSSARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)NC(=O)C(=CC4=CC=CC=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)NC(=O)/C(=C\C4=CC=CC=C4)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

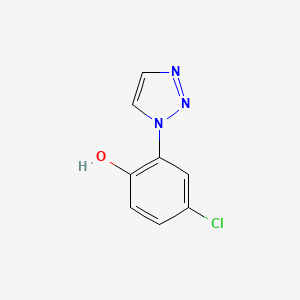

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)

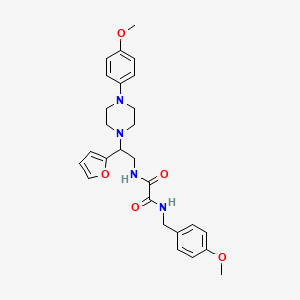

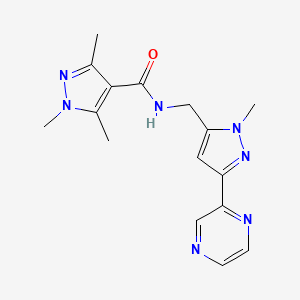

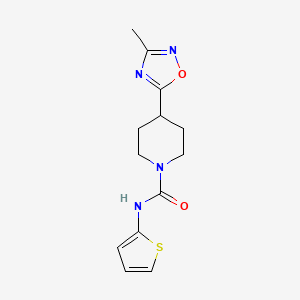

![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)

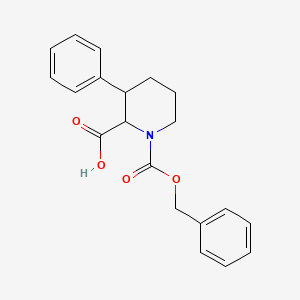

![N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2360452.png)

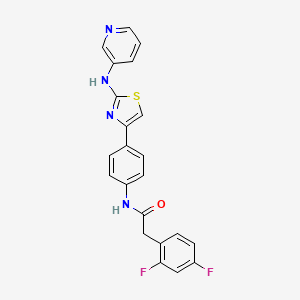

![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide](/img/structure/B2360453.png)

![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)